molecular formula C16H13FN2O3S B5799641 methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

Numéro de catalogue B5799641
Poids moléculaire: 332.4 g/mol
Clé InChI: GSZLOIYEHVCPAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride and other ions across the cell membrane in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport.

Mécanisme D'action

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate binds to a specific site on the CFTR chloride channel and prevents the channel from opening and allowing chloride ions to pass through. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate interacts with the intracellular domain of CFTR and stabilizes the closed state of the channel (Van Goor et al., 2006; Pedemonte et al., 2005).
Biochemical and Physiological Effects:
methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces the height of the airway surface liquid and impairs mucociliary clearance, leading to mucus accumulation and bacterial infection (Boucher et al., 2018). In pancreatic cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate inhibits bicarbonate secretion and impairs digestive function (Ishihara et al., 2019). In sweat gland cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces sweat chloride secretion and can be used as a diagnostic tool for cystic fibrosis (Stutts et al., 2015).

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages as a research tool. It is a highly specific and potent inhibitor of CFTR chloride channel, which allows for precise manipulation of CFTR function. It is also relatively easy to use and can be applied to various cell types and tissues. However, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate also has some limitations. It is a small molecule inhibitor that may have off-target effects on other ion channels and transporters. It also does not mimic the complex genetic and environmental factors that contribute to cystic fibrosis and other diseases.

Orientations Futures

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied in vitro and in animal models, but its clinical potential as a therapeutic agent for cystic fibrosis and other diseases is still under investigation. Future research directions include:
1. Optimization of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate structure and pharmacokinetics to improve its efficacy and safety as a therapeutic agent.
2. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR dysfunction, inflammation, and infection.
3. Investigation of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate as a research tool for other ion channels and transporters that play a role in various diseases, such as hypertension, epilepsy, and cancer.
4. Exploration of the physiological and pathological roles of CFTR in various tissues and organs, beyond its well-established functions in the lung, pancreas, and sweat gland.
In conclusion, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is a small molecule inhibitor of CFTR chloride channel that has been extensively studied as a research tool and potential therapeutic agent for cystic fibrosis and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well characterized. Future research directions include optimization of its structure and pharmacokinetics, development of combination therapies, investigation of its use as a research tool for other ion channels and transporters, and exploration of its physiological and pathological roles beyond the lung, pancreas, and sweat gland.

Méthodes De Synthèse

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate was first synthesized by Van Goor et al. in 2006 (Van Goor et al., 2006). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the carbonothioyl group, which is responsible for the inhibitory activity of the molecule. The final product is obtained in high yield and purity and can be easily scaled up for industrial production.

Applications De Recherche Scientifique

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been used extensively in scientific research to study the function and regulation of CFTR chloride channel. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells (Van Goor et al., 2006; Pedemonte et al., 2005; Ma et al., 2002). methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has also been used to investigate the role of CFTR in other physiological processes, such as mucociliary clearance, airway surface liquid regulation, and pancreatic bicarbonate secretion (Stutts et al., 2015; Boucher et al., 2018; Ishihara et al., 2019).

Propriétés

IUPAC Name

methyl 4-[(4-fluorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZLOIYEHVCPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.